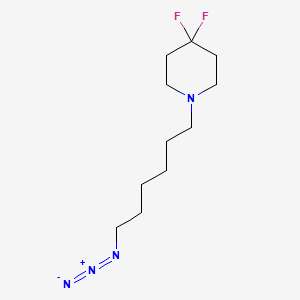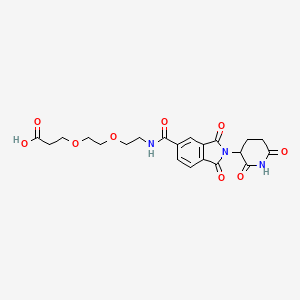
Thalidomide-5-(PEG2-acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-5-(PEG2-acid) is a derivative of thalidomide, a compound historically known for its sedative and antiemetic properties. This compound is a PROTAC (PROteolysis TArgeting Chimera) building block that contains an E3 ligase ligand substituted with carboxylic acid. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond. The PEG (polyethylene glycol) spacer improves water solubility, making it a valuable tool in biochemical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5-(PEG2-acid) typically involves the conjugation of thalidomide with a PEG2 linker that terminates in a carboxylic acid group. The process often uses activators like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of a stable amide bond .
Industrial Production Methods: While specific industrial production methods for Thalidomide-5-(PEG2-acid) are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers and purification through techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Thalidomide-5-(PEG2-acid) primarily undergoes substitution reactions, particularly amidation, where the carboxylic acid group reacts with primary amines to form amide bonds. This reaction is facilitated by activators like HATU or EDC .
Common Reagents and Conditions:
Reagents: HATU, EDC, primary amines
Major Products: The major products formed from these reactions are stable amide-linked conjugates, which are essential for the development of PROTACs and other bioconjugates .
Applications De Recherche Scientifique
Thalidomide-5-(PEG2-acid) has a wide range of applications in scientific research:
Mécanisme D'action
Thalidomide-5-(PEG2-acid) exerts its effects by acting as a ligand for the E3 ubiquitin ligase cereblon. When conjugated to a target protein ligand, it brings the target protein into proximity with the E3 ligase, leading to ubiquitination and subsequent degradation of the target protein by the proteasome. This mechanism is central to the function of PROTACs, which aim to selectively degrade specific proteins within cells .
Comparaison Avec Des Composés Similaires
Thalidomide-NH-PEG2-COOH: Another thalidomide derivative with a PEG2 linker and a carboxylic acid group, used for similar applications in targeted protein degradation.
Thalidomide-5’-O-PEG2-C2-acid: A related compound with a slightly different linker structure, also used in the development of PROTACs.
Uniqueness: Thalidomide-5-(PEG2-acid) is unique due to its specific PEG2 linker, which enhances water solubility and facilitates efficient conjugation with primary amines. This makes it particularly valuable for creating stable amide bonds in bioconjugates and PROTACs, offering a versatile tool for targeted protein degradation and other biochemical applications .
Propriétés
Formule moléculaire |
C21H23N3O9 |
|---|---|
Poids moléculaire |
461.4 g/mol |
Nom IUPAC |
3-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-5-carbonyl]amino]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C21H23N3O9/c25-16-4-3-15(19(29)23-16)24-20(30)13-2-1-12(11-14(13)21(24)31)18(28)22-6-8-33-10-9-32-7-5-17(26)27/h1-2,11,15H,3-10H2,(H,22,28)(H,26,27)(H,23,25,29) |
Clé InChI |
ULIKSMLULRCDNG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCOCCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(5-Fluoro-2-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13720709.png)

![5,7-Dimethoxy-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13720718.png)
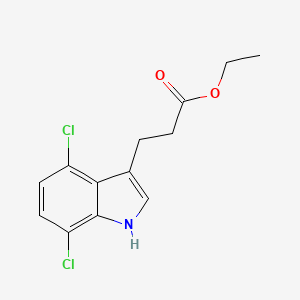
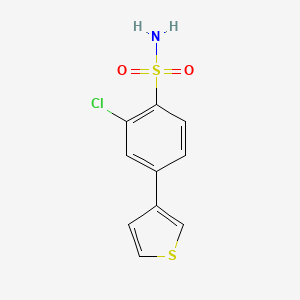
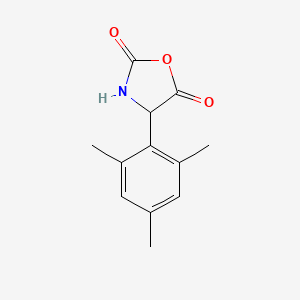
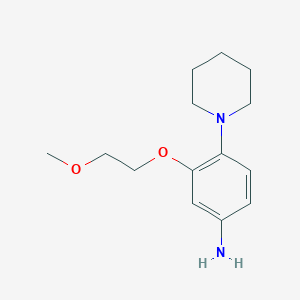
![all-cis-2-Benzyloxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester](/img/structure/B13720747.png)
![3-[4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13720756.png)
![Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acrylate](/img/structure/B13720765.png)

